
cyclopenta-1,3-diene;osmium(2+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopenta-1,3-diene;osmium(2+) is a coordination compound where the cyclopenta-1,3-diene ligand is bonded to an osmium ion with a +2 oxidation state. This compound is part of a broader class of organometallic compounds known for their unique chemical properties and applications in various fields, including catalysis and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cyclopenta-1,3-diene;osmium(2+) typically involves the reaction of osmium tetroxide with cyclopenta-1,3-diene under controlled conditions. One common method includes the reduction of osmium tetroxide in the presence of cyclopenta-1,3-diene, often using a reducing agent such as hydrogen gas or a metal hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at temperatures that facilitate the formation of the desired complex.
Industrial Production Methods
Industrial production of cyclopenta-1,3-diene;osmium(2+) is less common due to the specialized nature of the compound. when produced, it follows similar synthetic routes as in laboratory settings but on a larger scale, with stringent controls on reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopenta-1,3-diene;osmium(2+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of osmium.
Reduction: It can be reduced to lower oxidation states or to elemental osmium.
Substitution: Ligands in the complex can be substituted with other ligands, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, ozone, and peroxides.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve other cyclopentadienyl derivatives or phosphine ligands under inert conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield osmium tetroxide, while reduction could produce osmium metal or lower oxidation state complexes.
Aplicaciones Científicas De Investigación
Cyclopenta-1,3-diene;osmium(2+) has several applications in scientific research:
Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic and magnetic properties.
Medicinal Chemistry: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.
Biological Studies: The compound’s interactions with biological molecules are of interest for understanding its potential biological activity and toxicity.
Mecanismo De Acción
The mechanism of action of cyclopenta-1,3-diene;osmium(2+) involves its ability to coordinate with various ligands and substrates, facilitating chemical transformations. The osmium center can undergo changes in oxidation state, which is crucial for its catalytic activity. The cyclopenta-1,3-diene ligand stabilizes the osmium ion and can participate in electron transfer processes, enhancing the compound’s reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- Cyclopenta-1,3-diene;ruthenium(2+)
- Cyclopenta-1,3-diene;iron(2+)
- Cyclopenta-1,3-diene;rhodium(2+)
Uniqueness
Cyclopenta-1,3-diene;osmium(2+) is unique due to the specific properties imparted by the osmium ion, such as its high oxidation states and ability to form stable complexes. Compared to similar compounds with other transition metals, it often exhibits higher stability and different reactivity patterns, making it valuable for specific applications in catalysis and materials science.
Propiedades
Fórmula molecular |
C10H2Os-8 |
|---|---|
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
cyclopenta-1,3-diene;osmium(2+) |
InChI |
InChI=1S/2C5H.Os/c2*1-2-4-5-3-1;/h2*1H;/q2*-5;+2 |
Clave InChI |
NHMZGLOOGCTKIJ-UHFFFAOYSA-N |
SMILES canónico |
[CH-]1[C-]=[C-][C-]=[C-]1.[CH-]1[C-]=[C-][C-]=[C-]1.[Os+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


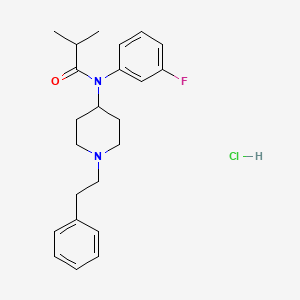
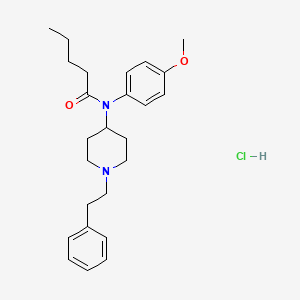

![(alphaS)-3'-chloro-alpha-[[(1S)-2-ethoxy-1-methyl-2-oxoethyl]amino]-[1,1'-biphenyl]-4-propanoicacid,monosodiumsalt](/img/structure/B12350212.png)
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-7-methyl-5H-purin-7-ium-6-thiolate](/img/structure/B12350216.png)
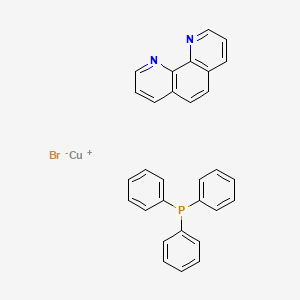

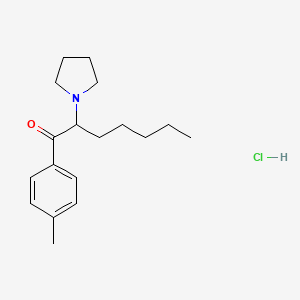
![2-[4-[3-[(4-oxo-1H-phthalazin-1-yl)methyl]benzoyl]piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B12350243.png)
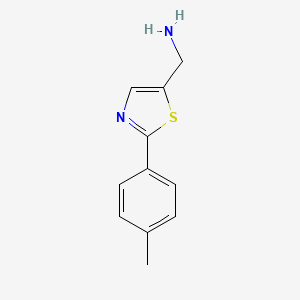

![Tetrazolo[1,5-a]quinoxalin-4(5H)-one (8CI,9CI)](/img/structure/B12350275.png)
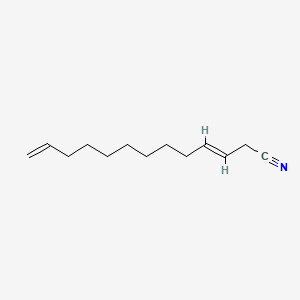
![Chloro(p-cymene)[(1S,2S)-(-)-2-amino-1,2-diphenylethyl((methylsulfonylamido)]ruthenium(II)](/img/structure/B12350282.png)
